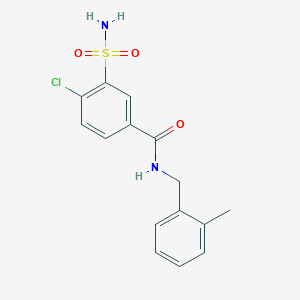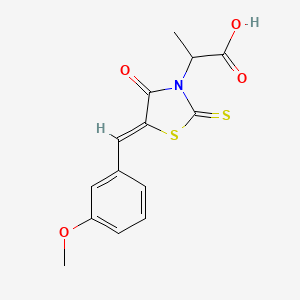
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an aminosulfonyl group, a chloro substituent, and a 2-methylbenzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide typically involves multiple steps. One common method starts with the chlorination of 4-aminobenzamide to introduce the chloro substituent. This is followed by the sulfonylation of the amino group using sulfonyl chloride under basic conditions to form the aminosulfonyl group. Finally, the 2-methylbenzyl group is introduced through a nucleophilic substitution reaction using 2-methylbenzyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including the presence of catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the chloro and 2-methylbenzyl groups contribute to its overall hydrophobicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-methylbenzyl)benzamide: Lacks the aminosulfonyl group, resulting in different chemical and biological properties.
3-(Aminosulfonyl)-4-chlorobenzamide: Lacks the 2-methylbenzyl group, affecting its hydrophobicity and interactions with biological targets.
3-(Aminosulfonyl)-N-(2-methylbenzyl)benzamide: Lacks the chloro substituent, leading to variations in reactivity and biological activity.
Uniqueness
3-(Aminosulfonyl)-4-chloro-N-(2-methylbenzyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the aminosulfonyl group enhances its solubility and ability to form hydrogen bonds, while the chloro and 2-methylbenzyl groups contribute to its overall stability and hydrophobic interactions.
Properties
CAS No. |
763111-23-5 |
|---|---|
Molecular Formula |
C15H15ClN2O3S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-chloro-N-[(2-methylphenyl)methyl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-4-2-3-5-12(10)9-18-15(19)11-6-7-13(16)14(8-11)22(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
KECVQWXZXRDPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12022246.png)


![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12022258.png)
![2-(2-(Pentyloxy)benzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12022263.png)
![5-([1,1'-Biphenyl]-4-yl)-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-pyrazole-3-carbohydrazide](/img/structure/B12022264.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022271.png)
![Diisopropyl 11-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-A][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B12022281.png)
![N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12022289.png)

![2-((4-Bromobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12022298.png)
![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12022306.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12022312.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12022320.png)
